3-Hydroxy-6,8-dimethylquinolin-2(1H)-one
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Overview
Description
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one can be achieved through several methods, including:
Cyclization Reactions: Starting from appropriate aniline derivatives and undergoing cyclization reactions.
Condensation Reactions: Using aldehydes or ketones with amines followed by cyclization.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
6-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one’s uniqueness lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-hydroxy-6,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(13)11(14)12-10/h3-5,13H,1-2H3,(H,12,14) |
InChI Key |
RWIUYHBZBCUDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)O)C |
Origin of Product |
United States |
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